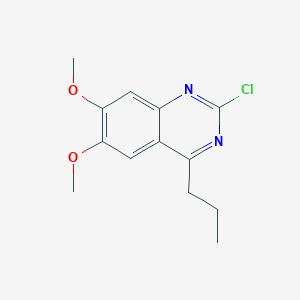
2-Chloro-6,7-dimethoxy-4-propylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dimethoxy-4-propylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of chlorine, methoxy groups, and a propyl group attached to the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-propylquinazoline typically involves multiple steps. One common method starts with the nitrification of 3,4-dimethoxy nitrobenzene, followed by hydrogenation to produce 3,4-dimethoxy aniline. This intermediate undergoes carbamidation with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide. Finally, cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride yields 2-chloro-4-amino-6,7-dimethoxyquinazoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-4-propylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-6,7-dimethoxy-4-propylquinazoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Biology: It serves as a tool for studying biological pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-propylquinazoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar structural features.
2-Chloro-6,7-dimethoxy-4-quinazolinamine: A related compound with an amino group instead of a propyl group.
Uniqueness
2-Chloro-6,7-dimethoxy-4-propylquinazoline is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry.
Properties
CAS No. |
58487-61-9 |
|---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-chloro-6,7-dimethoxy-4-propylquinazoline |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-5-9-8-6-11(17-2)12(18-3)7-10(8)16-13(14)15-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
AFIOYTWPBWLFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



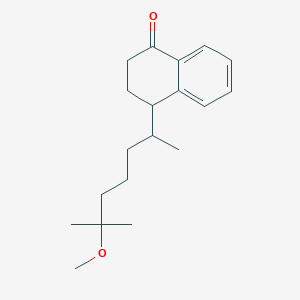
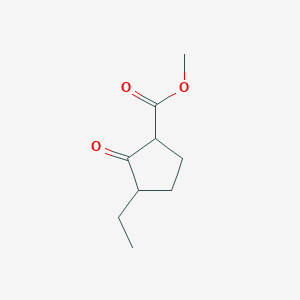
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)

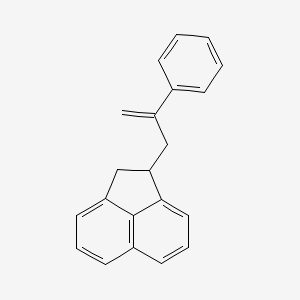



![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
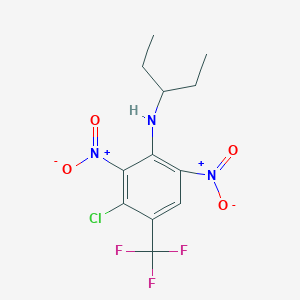
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
